4',5'-Didehydro-5'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,5’-Didehydro-5’-deoxyuridine, also known as 1-(5-Deoxy-beta-D-erythro-pent-4-enofuranosyl)uracil, is a purine nucleoside analog. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of 4’,5’-Didehydro-5’-deoxyuridine rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5’-Didehydro-5’-deoxyuridine typically involves the coupling of a pyrimidine base with a sugar moiety. The key intermediate in the preparation is enone, which is efficiently prepared from readily available enone through a two-component coupling process . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 4’,5’-Didehydro-5’-deoxyuridine follows similar synthetic routes but on a larger scale. The process employs efficient and practical deprotection, isolation, and purification procedures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4’,5’-Didehydro-5’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like ammonia or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uracil derivatives, while reduction may produce dihydro derivatives .
Scientific Research Applications
4’,5’-Didehydro-5’-deoxyuridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
The mechanism of action of 4’,5’-Didehydro-5’-deoxyuridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets DNA polymerase, preventing the elongation of the DNA strand and leading to cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potent antitumor agent .
Comparison with Similar Compounds
5-Fluorouracil: Another pyrimidine analog used as an anticancer agent.
Cytarabine: A nucleoside analog used in the treatment of leukemia.
Gemcitabine: A nucleoside analog used in the treatment of various cancers.
Comparison: 4’,5’-Didehydro-5’-deoxyuridine is unique in its structure, which includes a dehydro and deoxy modification, enhancing its stability and efficacy. Unlike 5-Fluorouracil, which primarily targets thymidylate synthase, 4’,5’-Didehydro-5’-deoxyuridine directly incorporates into DNA, providing a different mechanism of action. Compared to Cytarabine and Gemcitabine, it has a broader spectrum of activity against lymphoid malignancies .
Properties
Molecular Formula |
C9H10N2O5 |
---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
1-[(2R,3R,4S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h2-3,6-8,13-14H,1H2,(H,10,12,15)/t6-,7-,8-/m1/s1 |
InChI Key |
WMIBCMZGMYGWHB-BWZBUEFSSA-N |
Isomeric SMILES |
C=C1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |
Canonical SMILES |
C=C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.